methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate
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Overview
Description
Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate is an organic compound characterized by a cyclobutene ring substituted with four fluorine atoms and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The resulting tetrafluorocyclobutene is then esterified with methanol in the presence of a catalyst to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the cyclobutene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent and selective interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,4,4-tetrafluorocyclobutane-1-carboxylate: Similar structure but lacks the double bond in the cyclobutene ring.
Methyl 3,3,4,4-tetrafluorocyclopent-1-ene-1-carboxylate: Contains a five-membered ring instead of a four-membered ring.
Methyl 3,3,4,4-tetrafluorocyclohex-1-ene-1-carboxylate: Contains a six-membered ring.
Uniqueness
Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate is unique due to its four-membered cyclobutene ring with four fluorine atoms, which imparts distinct chemical and physical properties
Properties
CAS No. |
1858-60-2 |
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Molecular Formula |
C6H4F4O2 |
Molecular Weight |
184.09 g/mol |
IUPAC Name |
methyl 3,3,4,4-tetrafluorocyclobutene-1-carboxylate |
InChI |
InChI=1S/C6H4F4O2/c1-12-4(11)3-2-5(7,8)6(3,9)10/h2H,1H3 |
InChI Key |
SBESZLUUOIHKHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(C1(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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